1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Catalog No.
S13411401
CAS No.
660836-09-9
M.F
C18H20N4S
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)pi...

CAS Number

660836-09-9

Product Name

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

IUPAC Name

1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H20N4S/c1-12-15(13-5-3-2-4-6-13)16-17(20-11-21-18(16)23-12)22-9-7-14(19)8-10-22/h2-6,11,14H,7-10,19H2,1H3

InChI Key

VLCVHCJARZAQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCC(CC3)N)C4=CC=CC=C4

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a complex organic compound featuring a thieno[2,3-d]pyrimidine core substituted with a piperidin-4-amine moiety. This compound is characterized by its unique structural arrangement, which includes a thieno ring fused to a pyrimidine, making it part of a class of heterocyclic compounds known for their diverse biological activities. The presence of the piperidine ring adds to its potential as a pharmacologically active agent.

The chemical reactivity of 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine can be explored through various synthetic pathways typically involving nucleophilic substitutions, cyclization reactions, and coupling reactions. For instance, the thieno[2,3-d]pyrimidine scaffold can undergo electrophilic aromatic substitutions due to the electron-rich nature of the aromatic systems present. Additionally, reactions involving amine functionalities may include acylation or alkylation processes, which can modify the piperidine component.

This compound has been investigated for its biological properties, particularly in relation to its potential as an anticancer agent. Studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and fibrosarcoma (HT1080) models. The mechanism of action often involves inhibition of specific kinases or other cellular pathways critical for tumor growth and proliferation .

The synthesis of 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine typically involves multi-step processes that may include:

  • Formation of Thieno[2,3-d]pyrimidine: Initial steps may involve cyclocondensation reactions using appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
  • Piperidine Attachment: The piperidine ring can be introduced through nucleophilic substitution or coupling reactions with suitable electrophiles.
  • Functionalization: Further modifications can be achieved via standard organic reactions to enhance biological activity or solubility.

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine has potential applications in medicinal chemistry as a lead compound in drug development targeting various diseases, particularly cancers. Its structural features may allow it to interact with specific biological targets such as kinases or receptors involved in cell signaling pathways.

Interaction studies have shown that compounds within the thieno[2,3-d]pyrimidine class can effectively inhibit key enzymes involved in tumor progression and metastasis. For example, certain derivatives have demonstrated inhibitory effects on receptor tyrosine kinases and other related proteins critical for cancer cell survival and proliferation. These interactions are often evaluated using biochemical assays and cellular models to determine efficacy and specificity.

Several compounds share structural similarities with 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine. Here are some notable examples:

Compound NameStructureKey Features
6-Bromo-thieno[2,3-d]pyrimidinStructureExhibits potent kinase inhibition
4-Amino-thieno[2,3-d]pyrimidineStructureDemonstrates significant antiproliferative activity
Thieno[2,3-d]pyrimidin derivativesStructureBroad range of biological activities including anti-inflammatory effects

Uniqueness

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is unique due to its specific substitution pattern on both the thieno-pyrimidine core and the piperidine moiety, which may enhance its binding affinity to target proteins compared to other similar compounds. Its distinct combination of structural elements contributes to its potential therapeutic applications in oncology.

Core Architecture and Substituent Analysis

The molecular structure of 1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine (molecular formula: C₁₈H₂₀N₄S) consists of two primary components:

  • Thieno[2,3-d]pyrimidine backbone: A fused bicyclic system comprising a thiophene ring (positions 2,3) and a pyrimidine ring (positions 4,5,6,7). The 6-methyl and 5-phenyl substituents on the thienopyrimidine core enhance steric and electronic interactions with biological targets.
  • Piperidin-4-amine side chain: A six-membered aliphatic ring with an amine group at the 4-position, contributing to solubility and hydrogen-bonding capabilities.

This hybrid structure places the compound within the broader family of nitrogen-sulfur heterocycles, which are renowned for their pharmacological versatility. The thieno[2,3-d]pyrimidine scaffold acts as a bioisostere of adenine, enabling mimicry of nucleotide interactions in enzymatic processes.

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

CompoundSubstituents (Position)Biological TargetKey Interactions
GDC-09414-morpholino (4)PI3K inhibitorATP-binding pocket inhibition
BKM 1204-morpholino (4)PI3K/mTOR inhibitorHydrophobic cleft binding
1-(6-Methyl-5-phenyl...)6-methyl, 5-phenyl (4)Neurokinin receptor antagonistHydrogen bonding, π-π stacking

The structural diversity of thieno[2,3-d]pyrimidine derivatives, as illustrated in Table 1, underscores the scaffold’s adaptability in targeting distinct biological pathways.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal in confirming the compound’s structure. Key NMR signals include:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm), and piperidine protons (δ 1.8–3.2 ppm).
  • ¹³C NMR: Thienopyrimidine carbons (δ 110–160 ppm) and piperidine carbons (δ 25–55 ppm).

Density Functional Theory (DFT) calculations further validate the compound’s geometry, revealing planarity in the thienopyrimidine system and a chair conformation in the piperidine ring.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.14086783 g/mol

Monoisotopic Mass

324.14086783 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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